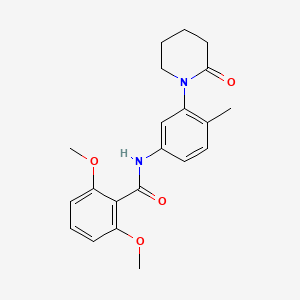

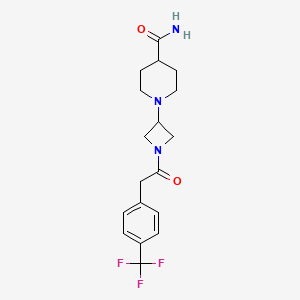

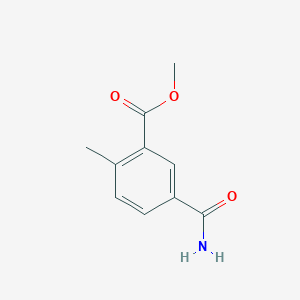

6-fluoro-4-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinolin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-fluoro-4-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinolin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. The compound belongs to the class of quinolone derivatives and has shown promising results in the treatment of various diseases.

Wissenschaftliche Forschungsanwendungen

Antibacterial Efficacy and Molecular Structure

6-Fluoro-4-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinolin-2(1H)-one, as part of the fluoroquinolone class, has been extensively studied for its antibacterial properties. The fluoroquinolones are recognized for their potent therapeutic potential, with structural modifications aimed at enhancing antimicrobial efficacy and reducing side effects. Certain structural features, such as halogenation at specific positions and the incorporation of piperazine or pyrrolidine groups, have been identified to significantly improve antibacterial effectiveness (Domagala, 1994). Additionally, the molecular structure of marbofloxacin, a compound within this class, demonstrates the importance of planar conformations and intramolecular hydrogen bonding in achieving desired biological activities (Jin Shen et al., 2012).

Synthesis and Biological Activity

The synthesis and evaluation of fluoroquinolones with carbon-linked side chains, replacing heterocyclic nitrogen atoms, have shown that such modifications can yield compounds with high antibacterial activity and DNA-gyrase inhibition. This illustrates the chemical versatility and potential of the fluoroquinolone scaffold for developing effective antibacterial agents (E. Laborde et al., 1993).

Mechanisms of Action and Resistance

Fluoroquinolones, including 6-fluoro-4-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinolin-2(1H)-one, target bacterial enzymes like DNA gyrase and topoisomerase IV, interfering with DNA replication and transcription. This action renders them bactericidal. However, the widespread use of fluoroquinolones has led to the emergence of resistant bacterial strains, primarily through mutations in target enzymes, efflux pump overexpression, and reduced drug permeability (A. Naeem et al., 2016).

Application in DNA Detection and Antimicrobial Activity

Novel compounds synthesized from the fluoroquinolone core structure, including derivatives with pyridinyl-piperazine substitutions, have been explored for their potential as antimicrobial agents and DNA detection probes. These compounds have shown promising activity against a range of bacterial and fungal pathogens, highlighting the adaptability of the fluoroquinolone structure for various scientific applications (Divyesh Patel et al., 2012).

Eigenschaften

IUPAC Name |

6-fluoro-4-(4-pyridin-2-ylpiperazine-1-carbonyl)-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O2/c20-13-4-5-16-14(11-13)15(12-18(25)22-16)19(26)24-9-7-23(8-10-24)17-3-1-2-6-21-17/h1-6,11-12H,7-10H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFODPTLHXLFLFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=O)NC4=C3C=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide](/img/structure/B2594113.png)

![2-[[1-(2-Methylbenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2594117.png)

![N1-(2,5-difluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2594121.png)

![3-(Phenylsulfonyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2594128.png)

![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole](/img/structure/B2594131.png)

![2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-one](/img/structure/B2594132.png)